molecular formula C11H13NO5S B7540779 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid

2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid

Cat. No. B7540779
M. Wt: 271.29 g/mol
InChI Key: UBQLULWDVRQVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid, also known as DBM, is a chemical compound that has been studied for its potential use in various scientific research applications. DBM is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid involves the inhibition of the enzyme ATP-sensitive potassium channels (KATP channels). This inhibition leads to an increase in intracellular calcium, which in turn activates various signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to regulate blood glucose levels. 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid in lab experiments is its relatively low toxicity. It has been shown to have minimal side effects, even at high doses. However, one limitation of using 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid. One area of research is in the development of more effective cancer treatments. 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid may be useful in combination with other drugs to enhance their anti-cancer properties. Another area of research is in the treatment of neurodegenerative diseases. 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid may be useful in slowing or even reversing the progression of these diseases. Finally, 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid may also be useful in the treatment of other conditions such as diabetes and inflammation.
Conclusion:
In conclusion, 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid is a promising compound that has been studied for its potential use in various scientific research applications. Its anti-cancer properties, as well as its ability to regulate blood glucose levels and have neuroprotective effects, make it a compound of great interest to researchers. While there are limitations to its use in lab experiments, the potential future directions for research involving 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid are numerous and exciting.

Synthesis Methods

The synthesis of 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid involves the reaction of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with methylamine and glycine. The resulting product is then purified by column chromatography. The yield of 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid is typically around 50%.

Scientific Research Applications

2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It does this by inducing apoptosis, or programmed cell death, in the cancer cells.

properties

IUPAC Name

2-[2,3-dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-12(7-11(13)14)18(15,16)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLULWDVRQVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid

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